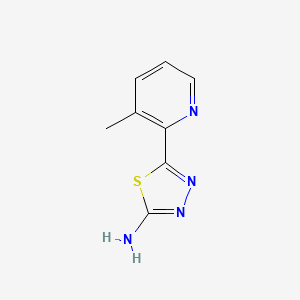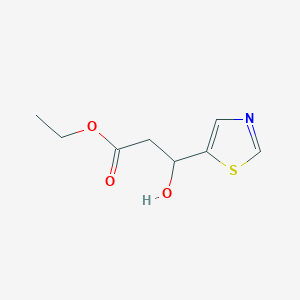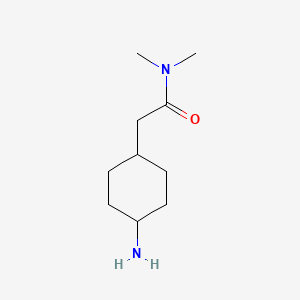
2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide is a chemical compound with a unique structure that includes a cyclohexyl ring with an amino group in the cis configuration and an acetamide group with two methyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at temperatures between 40-50°C in the presence of a palladium on carbon (Pd/C) catalyst under low pressure. The resulting 4-aminophenyl acetic acid is further hydrogenated at slightly higher temperatures (50-60°C) under increased pressure (1-4 bar). The final step involves heating the 4-aminocyclohexyl acetic acid to reflux in hydrochloric ethanol for 1-3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as preparative liquid chromatography-mass spectrometry (LC-MS) ensures high-quality production suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the acetamide group under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
科学的研究の応用
2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
Ethyl 2-(cis-4-aminocyclohexyl)acetate Hydrochloride: Similar structure but with an ethyl ester group instead of the acetamide group.
2-(cis-4-Aminocyclohexyl)-2-propanol: Contains a hydroxyl group instead of the acetamide group.
Uniqueness
2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
2-(4-aminocyclohexyl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H20N2O/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h8-9H,3-7,11H2,1-2H3 |
InChIキー |
SURAIWHYYNQYAZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CC1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione](/img/structure/B13690597.png)
![2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13690620.png)
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole](/img/structure/B13690636.png)
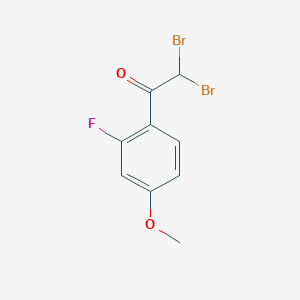
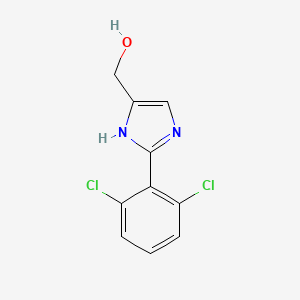
![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)
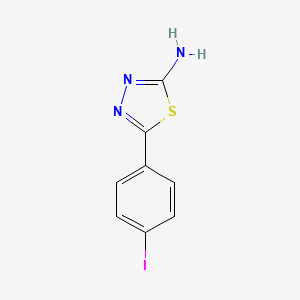

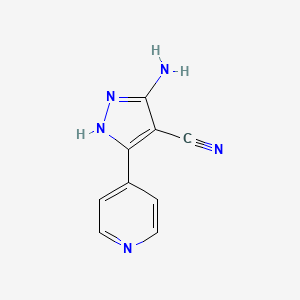
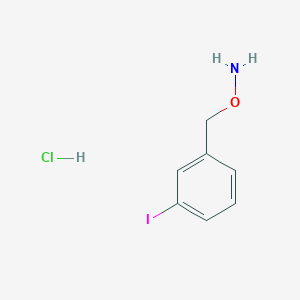
![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)
